![molecular formula C14H13ClN2O3 B2856544 (5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate CAS No. 1281051-62-4](/img/structure/B2856544.png)
(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate
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Description
“(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate” is a chemical compound. The 5-chloro-1,3-dimethylpyrazole part of the molecule is a derivative of pyrazole that contains two methyl substituents . The 4-formylbenzoate part of the molecule, also known as Methyl 4-formylbenzoate, is used for synthesis .
Synthesis Analysis
The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Chemical Reactions Analysis
The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone involves several steps including acylation, chlorination, and characterization via 1 H NMR, 13 C NMR and GC-MS techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1,3-dimethylpyrazole include a molecular weight of 130.575 . For Methyl 4-formylbenzoate, it has a boiling point of 265 °C, a density of 1.2 g/cm3 at 20 °C, a flash point of 128 °C, a melting point of 56 - 59 °C, and a vapor pressure of 66 hPa at 174 °C .Safety and Hazards
properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-12(13(15)17(2)16-9)8-20-14(19)11-5-3-10(7-18)4-6-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTZBMXXOPAXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1COC(=O)C2=CC=C(C=C2)C=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl 4-formylbenzoate |
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